3-(Piperidin-4-yl)prop-2-ynoic acid hydrochloride
CAS No.: 1955530-40-1
Cat. No.: VC8412083
Molecular Formula: C8H12ClNO2
Molecular Weight: 189.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955530-40-1 |
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Molecular Formula | C8H12ClNO2 |
Molecular Weight | 189.64 |
IUPAC Name | 3-piperidin-4-ylprop-2-ynoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H11NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,3-6H2,(H,10,11);1H |
Standard InChI Key | HWQGEOVUNHTPSS-UHFFFAOYSA-N |
SMILES | C1CNCCC1C#CC(=O)O.Cl |
Canonical SMILES | C1CNCCC1C#CC(=O)O.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a propiolic acid group (), which is neutralized as a hydrochloride salt. The piperidine ring adopts a chair conformation, with the propiolic acid extending axially or equatorially depending on steric and electronic factors . The alkyne bond () introduces linear geometry and high electron density, making it reactive in click chemistry applications .
Table 1: Structural comparison with related piperidine derivatives
Spectroscopic Properties
While explicit spectroscopic data (NMR, IR) are absent in available sources, inferences can be drawn from analogous compounds:
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IR: A strong absorption band near 1700 cm for the protonated carboxylic acid () and a sharp peak at ~2100 cm for the alkyne () .
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H NMR: Piperidine protons resonate at δ 1.4–2.8 ppm (axial/equatorial H), while the alkyne proton appears as a singlet near δ 2.9–3.1 ppm . The hydrochloride salt induces deshielding of the piperidine NH group (δ ~10–12 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a three-step process:
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Piperidine Functionalization: 4-Piperidone undergoes nucleophilic addition with propargyl bromide to form 4-propargylpiperidine .
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Oxidation: The propargyl intermediate is oxidized using KMnO or RuO to yield 3-(piperidin-4-yl)prop-2-ynoic acid .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing solubility and stability .
Key Reaction:
Industrial Availability
As of 2025, the compound is available in research quantities (50 mg to 500 mg) from specialized suppliers like CymitQuimica, with prices ranging from €698 to €1,960 . Its limited commercial availability underscores its niche role in early-stage drug discovery rather than large-scale manufacturing.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, DMSO) due to ionic hydrochloride interactions; moderate solubility in methanol and ethanol .
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Stability: Decomposes above 200°C; susceptible to hydrolysis in basic conditions, which cleaves the alkyne bond .
Reactivity
The alkyne group participates in:
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Huisgen Cycloaddition: Reacts with azides to form 1,2,3-triazoles, a key reaction in bioconjugation .
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Sonogashira Coupling: Forms carbon-carbon bonds with aryl halides, enabling structural diversification .
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s rigid alkyne spacer and ionizable amine make it a candidate for:
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Neurological Agents: Piperidine derivatives are prevalent in dopamine and serotonin reuptake inhibitors .
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Anticancer Therapeutics: Alkyne groups facilitate targeted delivery via conjugation to antibodies or nanoparticles .
Biochemical Probes
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Enzyme Inhibition Studies: The carboxylic acid group chelates metal ions in enzyme active sites, potentially inhibiting proteases or kinases .
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PET Tracer Development: -labeled analogs could image neurotransmitter distribution in vivo .
Future Directions
Synthetic Optimization
Developing enantioselective routes to access chiral piperidine derivatives could enhance binding specificity in drug candidates .
Targeted Delivery Systems
Conjugating the alkyne group to biocompatible polymers may improve pharmacokinetics in therapeutic applications .
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